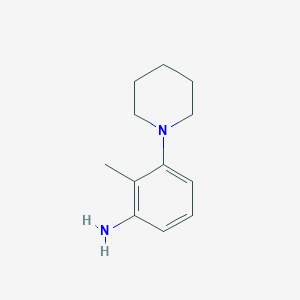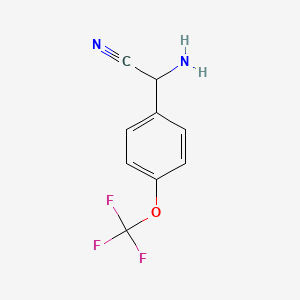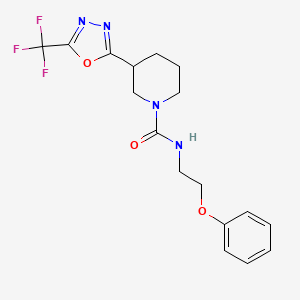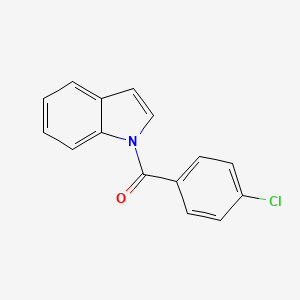![molecular formula C21H18FN3O3S2 B2968466 Ethyl 4-({2-[(4-fluorobenzoyl)amino]phenyl}sulfanyl)-2-(methylsulfanyl)-5-pyrimidinecarboxylate CAS No. 478079-36-6](/img/structure/B2968466.png)
Ethyl 4-({2-[(4-fluorobenzoyl)amino]phenyl}sulfanyl)-2-(methylsulfanyl)-5-pyrimidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-({2-[(4-fluorobenzoyl)amino]phenyl}sulfanyl)-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C21H18FN3O3S2 and its molecular weight is 443.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has shown the synthesis of various derivatives related to Ethyl 4-({2-[(4-fluorobenzoyl)amino]phenyl}sulfanyl)-2-(methylsulfanyl)-5-pyrimidinecarboxylate, focusing on their structural and conformational aspects. For instance, Stolarczyk et al. (2018) detailed the synthesis of new 4-thiopyrimidine derivatives, examining their molecular structures through single-crystal X-ray diffraction, highlighting the influence of substituents on hydrogen-bond interactions and their potential cytotoxic activity against various cell lines (Stolarczyk et al., 2018).
Antimicrobial Activity
Research into the antimicrobial properties of derivatives closely related to this compound has been conducted. Abdel‐Hafez (2003) synthesized 2-Amino-4-(4′-phenylsulfanyl-phenyl)-thiazole derivatives, showcasing their potential in creating fused thiazolo-pyrimidines with antimicrobial activity, indicating a broad application spectrum for these compounds in battling microbial infections (Abdel‐Hafez, 2003).
Antitumor Activity
The synthesis of various derivatives has shown potential antitumor activities. For example, the exploration of heterocyclic compounds containing a sulfonamido moiety by Azab et al. (2013) revealed that these derivatives could serve as effective antibacterial agents, with some compounds showing significant activities, suggesting the potential of similar derivatives in antitumor applications (Azab et al., 2013).
Fluorescent Properties for Biological Studies
The fluorescent properties of related compounds, such as those studied by Yokota et al. (2012), where new fluorescent compounds were synthesized, indicate the utility of such derivatives in biological studies and imaging techniques. The strong solid-state fluorescence exhibited by specific derivatives underscores their value in research requiring fluorescent tagging and visualization (Yokota et al., 2012).
Potential in Antioxidant and Antimicrobial Applications
Further research into the antimicrobial and antioxidant capabilities of thiazolopyrimidine derivatives, as done by Youssef and Amin (2012), demonstrates the promising applications of these compounds. Their study on the synthesis of novel thiazolopyrimidines with potential antioxidant and antimicrobial activity suggests the broad utility of such derivatives in enhancing pharmacological profiles and combating oxidative stress and microbial infections (Youssef & Amin, 2012).
Eigenschaften
IUPAC Name |
ethyl 4-[2-[(4-fluorobenzoyl)amino]phenyl]sulfanyl-2-methylsulfanylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S2/c1-3-28-20(27)15-12-23-21(29-2)25-19(15)30-17-7-5-4-6-16(17)24-18(26)13-8-10-14(22)11-9-13/h4-12H,3H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHUQAOUNGJYFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1SC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Fluoro-N-(3-{[4-(furan-2-carbonyl)piperazin-1-YL]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)benzamide](/img/structure/B2968387.png)



![2-amino-5-[(E)-2-(4-amino-3-sulfophenyl)ethenyl]benzenesulfonic acid](/img/structure/B2968391.png)
![2-adamantanyl-N-[1-(2-methylpropyl)-2-morpholin-4-yl-2-oxoethyl]acetamide](/img/structure/B2968394.png)

![Methyl 3-[[10-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)amino]-10-oxodecanoyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2968400.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2968402.png)
![2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]oxy}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2968403.png)



